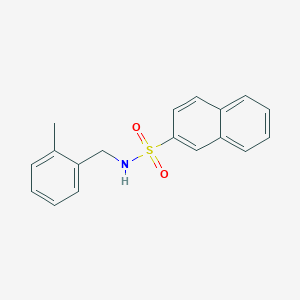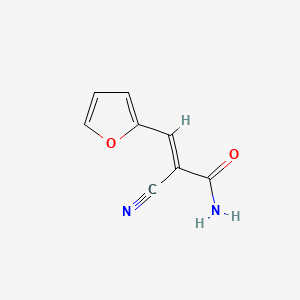![molecular formula C16H14N2O4 B5780741 (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE](/img/structure/B5780741.png)
(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by its unique structure, which includes an amino group, a methylphenyl group, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE typically involves the use of an Eschenmoser coupling reaction. This method is highly modular and starts from easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . The reaction conditions are optimized to achieve high yields, often varying from 70% to 97%, and the (Z)-configuration of the products is confirmed by NMR techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the Eschenmoser coupling reaction suggests that it can be adapted for large-scale synthesis. The reaction’s feasibility without the need for a thiophile, except for tertiary amides, further supports its potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Its stability and reactivity make it suitable for various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the modulation of various cellular processes, including cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-[AMINO(PHENYL)METHYLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONES: These compounds share a similar core structure but differ in the substituents attached to the indole ring.
(Z)-3-[AMINO(METHYL)METHYLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONES: These derivatives have a methyl group instead of a phenyl group, leading to different chemical properties.
Uniqueness
The uniqueness of (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tyrosine kinases sets it apart from other similar compounds, making it a valuable molecule for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10-3-2-4-11(7-10)15(17)18-22-16(19)12-5-6-13-14(8-12)21-9-20-13/h2-8H,9H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRCBCDSXLCYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)C2=CC3=C(C=C2)OCO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC3=C(C=C2)OCO3)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(6-BROMO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-CYCLOHEXYLACETAMIDE](/img/structure/B5780675.png)

![2-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylpropyl)benzamide](/img/structure/B5780690.png)
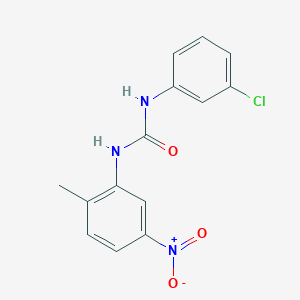
![4-ethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B5780705.png)
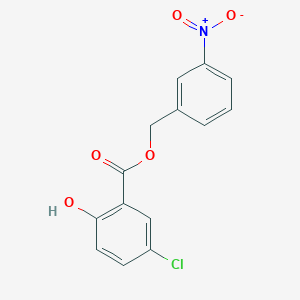
![N-[(2,6-difluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B5780723.png)
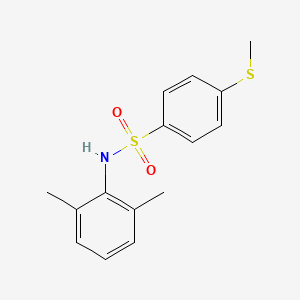
![4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-N,N-dimethylaniline](/img/structure/B5780736.png)
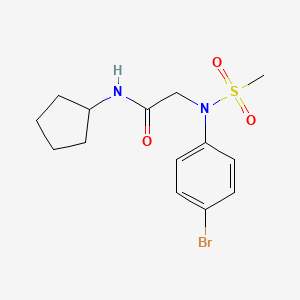
![3,4-difluoro-N-[(2-nitrophenyl)methyl]aniline](/img/structure/B5780747.png)
![N'-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B5780752.png)
